![molecular formula C25H47N9O5 B607227 Dusquetide CAS No. 931395-42-5](/img/structure/B607227.png)
Dusquetide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
杜思奎肽是一种合成肽,可作为天然防御调节剂。它通过靶向自噬受体蛋白衔接蛋白 1(p62)来调节天然免疫反应。该化合物在减少炎症和增强细菌感染清除方面显示出希望,使其成为治疗多种炎症和感染性疾病的潜在治疗剂 .
准备方法
合成路线和反应条件: 杜思奎肽采用固相肽合成 (SPPS) 合成,这是一种常用于肽类生产的方法。合成过程涉及将氨基酸逐步添加到固定在固体树脂上的生长肽链上。该过程包括以下步骤:
树脂负载: 将第一个氨基酸连接到树脂上。
脱保护: 去除氨基酸上的保护基团。
偶联: 激活下一个氨基酸并将其偶联到生长的肽链上。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
裂解: 将肽从树脂上裂解并纯化.
工业生产方法: 杜思奎肽的工业生产遵循与实验室规模合成相同的原理,但规模更大。使用自动肽合成仪和高效液相色谱 (HPLC) 来确保高纯度和高产量 .
化学反应分析
反应类型: 杜思奎肽主要经历的是结合相互作用,而不是传统的化学反应。它通过静电和疏水相互作用与靶蛋白形成复合物 .
常见的试剂和条件:
试剂: 氨基酸、偶联试剂(例如,HBTU、HATU)、脱保护剂(例如,TFA)和溶剂(例如,DMF、DCM)。
科学研究应用
Treatment of Oral Mucositis
Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemoradiation therapy for head and neck cancers. Dusquetide has been investigated for its efficacy in reducing the duration and severity of this condition.
- Phase 2 and Phase 3 Trials : In a Phase 2 clinical trial, this compound demonstrated a significant reduction in the duration of severe oral mucositis (SOM) by approximately 50%. The median duration decreased from 18 days in the placebo group to 9 days in the this compound group . The Phase 3 DOM-INNATE study showed similar trends but did not achieve statistical significance for its primary endpoint, although secondary endpoints indicated biological activity with a 50% reduction in SOM duration .
Study | Population | Findings |
---|---|---|
Phase 2 Trial | Head and neck cancer | 50% reduction in SOM duration |
Phase 3 DOM-INNATE Study | Head and neck cancer | Median SOM duration: 18 days (placebo) vs. 9 days (this compound) |
Anti-Tumor Efficacy
This compound has also been evaluated for its potential anti-tumor effects. Preclinical studies have shown that it can reduce tumor size in xenograft models, particularly when used in conjunction with other therapies like chemotherapy and radiation.
- Nonclinical Studies : this compound has demonstrated efficacy as both a standalone treatment and in combination with other modalities against various cancer cell lines, including breast cancer models (MCF-7). It has been associated with improved tumor responses and increased overall survival rates .
Study Type | Cancer Type | Results |
---|---|---|
Nonclinical Xenograft Study | Breast Cancer (MCF-7) | Reduction in tumor size; improved survival |
Behçet's Disease
This compound is currently being explored for its potential application in treating Behçet's disease, an inflammatory condition characterized by recurrent oral ulcers. A Phase 2 clinical trial is underway to evaluate its efficacy in this context .
Other Inflammatory Conditions
Due to its mechanism of action as an IDR, this compound may have broader applications in managing acute inflammatory conditions and addressing antibiotic resistance through modulation of the innate immune response .
作用机制
杜思奎肽通过与自噬受体蛋白衔接蛋白 1(p62)的 ZZ 结构域结合而发挥作用。这种结合调节 p62-RIP1 复合物,导致 p38 磷酸化增加和 CEBP/B 表达增强。这些分子事件导致天然免疫反应的调节,减少炎症并促进细菌感染的清除 .
类似化合物:
SGX942: 另一种具有与杜思奎肽类似特性的天然防御调节剂。
IDR-1: 一种针对与杜思奎肽相同途径的原型天然防御调节剂.
独特性: 杜思奎肽能够穿透细胞膜并特异性靶向 p62 的 ZZ 结构域,这一点是独特的。这种特异性允许精确调节天然免疫反应,而不会激活自噬,这使其区别于其他类似化合物 .
相似化合物的比较
SGX942: Another innate defense regulator with similar properties to dusquetide.
IDR-1: A prototype innate defense regulator targeting the same pathways as this compound.
Uniqueness: this compound is unique in its ability to penetrate the cell membrane and specifically target the ZZ domain of p62. This specificity allows for precise modulation of the innate immune response without activating autophagy, distinguishing it from other similar compounds .
生物活性
Dusquetide, also known as SGX942, is a synthetic peptide classified as an Innate Defense Regulator (IDR) . It has garnered attention for its potential therapeutic applications, particularly in modulating the innate immune response and reducing inflammation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and preclinical findings.
This compound primarily exerts its effects by interacting with p62 (SQSTM1) , a multifunctional scaffold protein involved in various intracellular signaling pathways. The binding of this compound to p62 stabilizes the p62-RIP1 complex , which plays a critical role in regulating innate immune responses. The following key actions have been identified:
- Inhibition of Autophagy : this compound does not activate autophagy but instead modulates downstream signaling pathways associated with p62.
- Enhancement of p38 MAPK Pathway : Treatment with this compound leads to increased phosphorylation of p38 MAPK, a crucial mediator in inflammatory responses.
- Regulation of C/EBPβ Expression : this compound significantly elevates the expression of CCAAT-enhancer binding protein-β (C/EBPβ), a transcription factor involved in immune response regulation, while leaving NFκB and AP-1 levels unchanged .
Table 1: Summary of this compound's Mechanisms
Mechanism | Effect |
---|---|
Binding to p62 | Stabilizes p62-RIP1 complex |
p38 MAPK Activation | Increases phosphorylation |
C/EBPβ Expression | Enhances expression without affecting NFκB or AP-1 |
Oral Mucositis Treatment
This compound has shown promising results in treating severe oral mucositis (SOM) in patients undergoing chemoradiation therapy (CRT) for head and neck cancers. Key findings from clinical studies include:
- Phase 2 Study Results : A Phase 2 clinical trial demonstrated a 50% reduction in the median duration of SOM (from 18 days in placebo to 9 days with this compound at 1.5 mg/kg) among patients receiving at least 55 Gy irradiation. In high-risk subgroups, this reduction was even more pronounced at 67% .
- Long-term Follow-up : Extended analysis revealed that this compound treatment was well-tolerated and did not increase infection rates or mortality, suggesting a favorable safety profile .
Anti-Tumor Activity
This compound has also been investigated for its anti-tumor properties:
- Preclinical Studies : In xenograft models, this compound demonstrated efficacy in reducing tumor size when used alone or in combination with chemotherapy and radiation .
- Mechanistic Insights : The modulation of p62 by this compound may contribute to its anti-tumor effects, particularly in breast cancer models where p62 is implicated in tumorigenesis .
Table 2: Clinical Trial Outcomes
Study Type | Patient Population | Treatment Dose | Median Duration Reduction | Statistical Significance |
---|---|---|---|---|
Phase 2 | Head and Neck Cancer | 1.5 mg/kg | 50% (18 days to 9 days) | Not statistically significant |
Phase 3 | Severe Oral Mucositis | Variable | 56% (18 days to 8 days) | Not statistically significant |
Preclinical Findings
Preclinical studies have consistently supported the biological activity of this compound across various models:
- Animal Models : this compound reduced the duration and severity of oral mucositis by approximately 50% in mouse and hamster models .
- Infection Clearance : Enhanced clearance of bacterial infections was observed, aligning with its role in modulating the innate immune system .
Case Studies
A notable case study involved patients treated for SOM during CRT. Patients receiving this compound exhibited not only reduced duration of mucositis but also lower rates of non-fungal infections compared to placebo groups. The long-term follow-up indicated sustained benefits beyond initial treatment phases, highlighting the potential for this compound to improve overall patient outcomes during cancer therapies .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJBBVJXXYRPFS-DYKIIFRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N9O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。